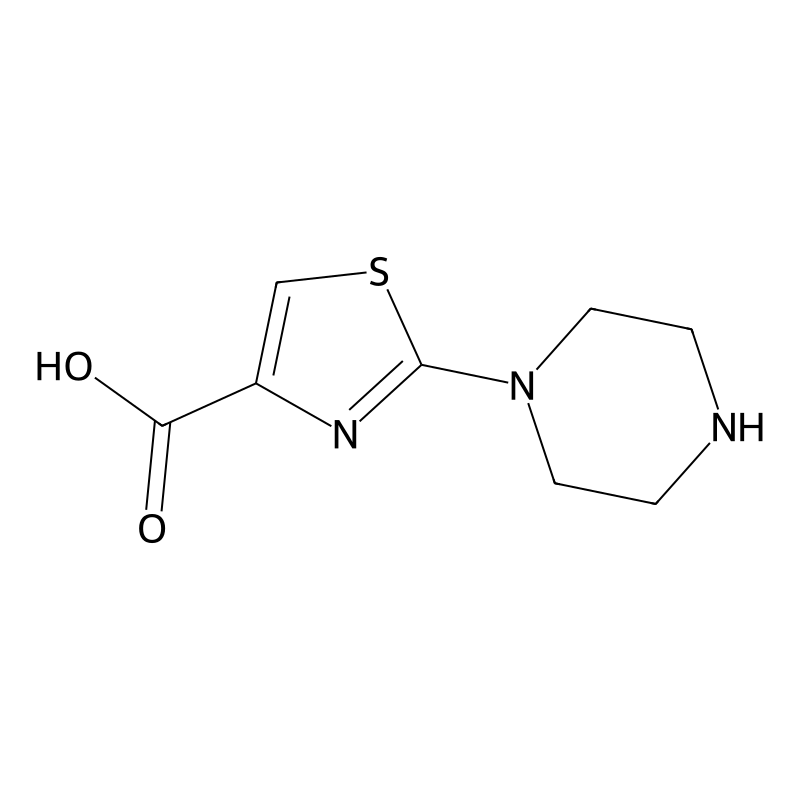

2-(Piperazin-1-yl)thiazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Piperazin-1-yl)thiazole-4-carboxylic acid is an organic compound characterized by its unique structure, which includes a piperazine ring and a thiazole moiety. The compound has the molecular formula C13H19N3O4S and a molecular weight of approximately 313.372 g/mol. Its IUPAC name is 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid, highlighting its functional groups and structural features. The compound is primarily recognized for its potential applications in medicinal chemistry and drug development due to its biological activity and structural versatility .

The chemical reactivity of 2-(Piperazin-1-yl)thiazole-4-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can participate in various reactions such as:

- Esterification: Reaction with alcohols to form esters.

- Amidation: Formation of amides through reaction with amines.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a thiazole derivative.

These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific pharmacological properties .

Research indicates that 2-(Piperazin-1-yl)thiazole-4-carboxylic acid exhibits notable biological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation, warranting further investigation into its mechanisms of action.

- Neuropharmacological Effects: The piperazine component may contribute to central nervous system activity, indicating possible uses in treating neurological disorders .

The synthesis of 2-(Piperazin-1-yl)thiazole-4-carboxylic acid typically involves multi-step processes that can include:

- Formation of Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-halo ketones and thioureas.

- Piperazine Functionalization: The introduction of the piperazine group often requires nucleophilic substitution or coupling reactions.

- Carboxylic Acid Introduction: Final steps may involve oxidation or hydrolysis to install the carboxylic acid functionality.

These methods allow for the efficient production of the compound while enabling modifications to enhance its properties .

2-(Piperazin-1-yl)thiazole-4-carboxylic acid has several potential applications, including:

- Pharmaceutical Development: As a lead compound for synthesizing new antimicrobial and anticancer agents.

- Chemical Biology: Utilized in probe design for studying biological pathways involving piperazine derivatives.

- Material Science: Potential use in creating novel materials with specific electronic or optical properties due to its unique structure .

Interaction studies involving 2-(Piperazin-1-yl)thiazole-4-carboxylic acid focus on its binding affinity with various biological targets, including:

- Enzymes: Investigating how the compound interacts with enzymes related to metabolic pathways.

- Receptors: Evaluating its potential as a ligand for neurotransmitter receptors, which could inform its neuropharmacological applications.

These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 2-(Piperazin-1-yl)thiazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 2-[4-(2H-benzothiazin-3-yl)piperazin-1-yl]-1,3-thiazole-4-carboxylate | C18H20N4O2S2 | Contains a benzothiazine moiety; potential for different biological activity. |

| 2-(4-(trifluoromethyl)benzoyl)piperazin-1-yl thiazole-5-carboxylic acid | C16H14F3N3O3S | Incorporates trifluoromethyl group; enhanced lipophilicity may affect pharmacokinetics. |

| 2-[4-(tert-butoxycarbonyl)piperidinyl]-1,3-thiazole-4-carboxylic acid | C13H19N3O4S | Similar piperidine structure; variations in side chains may influence activity. |

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 2-(Piperazin-1-yl)thiazole-4-carboxylic acid that may contribute to its distinct biological profiles and applications .

Cyclocondensation reactions represent the cornerstone methodology for constructing thiazole rings, particularly in the synthesis of 2-(Piperazin-1-yl)thiazole-4-carboxylic acid. The most widely employed approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thiourea derivatives [1]. This classical method typically provides yields ranging from 70-90% under reflux conditions in ethanol for 2-4 hours. The reaction proceeds through the formation of an intermediate thioamide-ketone adduct, followed by cyclization and elimination of hydrogen halide to afford the thiazole ring system [2].

Recent advances in thiazole synthesis have introduced alkynyl iodonium salt-mediated cyclocondensation reactions, which enable the formation of thiazole rings under milder conditions [3] [4]. These reactions utilize 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides, proceeding at room temperature in dichloromethane with yields typically ranging from 65-85%. The mechanism involves initial nucleophilic attack of the sulfur atom on the alkynyl iodonium species, followed by intramolecular cyclization.

Microwave-assisted Hantzsch thiazole synthesis has emerged as a highly efficient optimization strategy, dramatically reducing reaction times while improving yields [5] [6]. Under microwave irradiation at 600W for 5 minutes, thiazole derivatives can be obtained in yields of 85-95%. This method offers significant advantages including reduced energy consumption, enhanced reaction rates, and improved product purity. The accelerated reaction kinetics under microwave conditions are attributed to selective heating of polar molecules and enhanced molecular collisions.

Ultrasonic-mediated synthesis represents another powerful optimization approach for thiazole formation [7] [8]. Ultrasonic irradiation facilitates the cyclocondensation of thiosemicarbazones with α-haloketones or phenacyl bromides, typically completing reactions within 30 minutes with yields of 75-88%. The cavitation effects generated by ultrasound enhance mass transfer and provide localized hot spots that accelerate the cyclization process.

| Cyclocondensation Method | Substrate Combination | Reaction Time | Yield Range (%) | Temperature |

|---|---|---|---|---|

| Classical Hantzsch Synthesis | α-Haloketones + Thioamides | 2-4 hours | 70-90 | Reflux (78°C) |

| Alkynyl Iodane Method | Iodonium Salts + Thiourea | 1-3 hours | 65-85 | Room Temperature |

| Microwave-Assisted | Phenacyl Bromides + Thiourea | 5 minutes | 85-95 | 600W Microwave |

| Ultrasonic-Mediated | Thiosemicarbazones + Halides | 30 minutes | 75-88 | Ambient + Ultrasound |

| Flow Chemistry | Multi-component Substrates | <15 minutes | 39-46 (3 steps) | Controlled Flow |

Advanced flow chemistry methodologies have been developed for continuous thiazole synthesis, enabling rapid multistep transformations [9]. These approaches combine Hantzsch thiazole formation with subsequent deketalization and multicomponent reactions in a single continuous process, achieving complex thiazole derivatives in less than 15 minutes. While the overall yields for three-step processes range from 39-46%, the significant reduction in processing time and improved scalability make this approach attractive for industrial applications.

The optimization of cyclocondensation reactions has also focused on catalyst development. Silica-supported tungstosilisic acid has proven highly effective for thiazole synthesis, providing yields of 79-90% under mild conditions at 60°C for 50 minutes [5] [10]. This heterogeneous catalyst can be easily recovered and reused multiple times without significant loss of activity, addressing both economic and environmental concerns.

Piperazine Functionalization Techniques

Piperazine functionalization represents a critical synthetic challenge in the preparation of 2-(Piperazin-1-yl)thiazole-4-carboxylic acid, requiring highly selective methodologies to achieve monosubstitution while avoiding the formation of disubstituted byproducts. Contemporary approaches have evolved from traditional protection-deprotection strategies to more elegant direct functionalization methods [11] [12].

Photoredox-catalyzed functionalization has emerged as a powerful technique for selective piperazine derivatization [13]. Carbon-hydrogen bond arylation using iridium(III) photocatalysts enables direct coupling of N-Boc piperazines with electron-deficient arenes under blue light irradiation. The mechanism involves single-electron transfer processes where the photocatalyst generates amino radical cations, which undergo deprotonation at the α-position to form α-amino radicals. These radicals then couple with arene radical anions to produce α-functionalized piperazine derivatives with yields ranging from 70-85% [11].

Complementary photoredox carbon-hydrogen vinylation reactions utilize similar mechanistic pathways but employ vinyl sulfones as coupling partners, achieving excellent E-selectivity (94:6 E:Z ratio) with yields of 75-90%. These transformations typically require 12-24 hours under blue light-emitting diode irradiation in 1,2-dichloroethane solvent [12].

Microwave-assisted piperazine functionalization offers significant advantages in terms of reaction efficiency and selectivity [14] [15]. A simplified one-pot procedure enables direct monosubstitution of protonated piperazine derivatives without the need for protecting groups. Reactions proceed in methanol or acetic acid at elevated temperatures, with microwave acceleration reducing reaction times to 15-45 minutes while maintaining yields of 85-92%. The use of supported metal ion catalysts on polymeric resins further enhances reaction selectivity and facilitates product isolation.

Flow microwave reactor technology represents the cutting edge of piperazine functionalization, combining the benefits of continuous processing with microwave activation [15]. These systems enable precise control of reaction parameters and facilitate rapid screening of reaction conditions. The transition from batch to flow processing has demonstrated improved yields (85-92%) and enhanced reproducibility while reducing overall processing times.

| Functionalization Method | Selectivity | Yield Range (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Photoredox C-H Arylation | α-Selective | 70-85 | 12-24 hours | Direct C-H activation |

| Photoredox C-H Vinylation | E-Selective (94:6) | 75-90 | 12-24 hours | High stereoselectivity |

| Microwave-Assisted | Monoselective | 85-92 | 15-45 minutes | Rapid processing |

| Flow Microwave Reactor | Monoselective | 85-92 | 15-45 minutes | Continuous processing |

| Photocatalytic N-Alkylation | Mono-N-alkylated | 65-80 | 2-6 hours | Room temperature |

Heterogeneous metal catalysis has proven particularly effective for achieving high chemoselectivity in piperazine functionalization [16]. Copper, aluminum, and other metal ions supported on weakly acidic cation-exchange resins catalyze the reaction of piperazine-1-ium cations with various electrophilic reagents. This approach consistently delivers yields of 82-95% with reaction times of 1-3 hours, while the heterogeneous nature of the catalyst facilitates easy separation and reuse.

The development of one-pot protection strategies has revolutionized piperazine functionalization by eliminating the need for separate protection and deprotection steps [15] [16]. These methods utilize the inherent basicity difference between the two nitrogen atoms in piperazine, achieving chemoselectivity greater than 98% through careful control of reaction conditions and stoichiometry. The use of acetic acid as both solvent and protonating agent exemplifies this approach, providing monosubstituted products in yields of 85-98%.

Advanced solid-phase synthesis techniques have been adapted for piperazine functionalization, enabling parallel synthesis and high-throughput screening of derivatives [16]. Resin-supported piperazine-1-ium cations react with various electrophiles to provide protected derivatives in yields of 70-88%. This approach is particularly valuable for library synthesis and medicinal chemistry applications where structural diversity is paramount.

Green Chemistry Approaches in Carboxylic Acid Derivatization

The derivatization of carboxylic acid functionalities in 2-(Piperazin-1-yl)thiazole-4-carboxylic acid synthesis has undergone significant transformation through the adoption of green chemistry principles. These approaches prioritize environmental sustainability, atom economy, and the reduction of hazardous waste while maintaining high synthetic efficiency [17] [18] [19].

Electrochemical oxo-functionalization represents a breakthrough in environmentally benign carboxylic acid synthesis [18]. This methodology utilizes oxygen, electricity, and nitrate as the sole reagents, eliminating the need for heavy metals and preventing the generation of nitrogen oxides. The process operates at ambient temperature in air, with cycloaliphatic substrates undergoing direct oxidation to carboxylic acids in yields of 80-95%. The electrochemical approach generates superoxide anions at the cathode, which react with substrate-derived radicals to form the desired carboxylic acid products.

Visible-light-driven photocatalytic carboxylation with carbon dioxide has emerged as a highly sustainable approach for carboxylic acid synthesis [19]. This methodology harnesses renewable carbon dioxide as a carbon-1 source, utilizing photoinduced electron transfer processes to activate both the substrate and carbon dioxide. The reaction proceeds through various mechanisms including binding of aryl radical anions to carbon dioxide, formation of carbon dioxide anion radicals, and radical coupling processes. Yields typically range from 70-85% under mild conditions using visible light irradiation.

Selenium-catalyzed oxidation provides an efficient green chemistry alternative for carboxylic acid formation from aldehydes [17]. Using hydrogen peroxide as the oxidant and diphenyl diselenide as the catalyst, this aqueous-based system operates at room temperature without the need for organic co-solvents. The catalytic cycle involves the formation of seleninic and perseleninic acid intermediates, which serve as the active oxidizing species. Yields vary from 56-99% depending on reaction conditions, with the highest yields achieved using 2% catalyst loading and 20% hydrogen peroxide.

| Green Chemistry Method | Environmental Benefits | Yield Range (%) | Reaction Conditions | Sustainability Rating |

|---|---|---|---|---|

| Electrochemical Oxo-Functionalization | No heavy metals, no NOx | 80-95 | Ambient temperature, air | Excellent |

| Photocatalytic CO2 Carboxylation | Uses renewable CO2 | 70-85 | Visible light, mild conditions | Very Good |

| Selenium-Catalyzed Oxidation | Aqueous medium, mild conditions | 56-99 | Room temperature, aqueous | Good |

| Aqueous EDC-Mediated Coupling | Water-based, no organic solvents | 85-95 | 60°C, aqueous micelles | Excellent |

| Solvent-Free Tosyl Chloride Method | Solvent-free, reusable catalyst | 75-90 | 60°C, solvent-free | Very Good |

Aqueous 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide-mediated coupling represents a significant advancement in water-based amide bond formation [20] [21]. This methodology utilizes surfactant micelles (PS-750M) to solubilize reactants in aqueous medium, achieving rapid coupling reactions in 15-45 minutes at 60°C. The approach eliminates the need for organic solvents while providing yields of 85-95%. The water-soluble urea byproduct can be easily removed through aqueous workup, and the product often precipitates directly from the reaction mixture, simplifying isolation.

Solvent-free methodologies have gained prominence in carboxylic acid derivatization, exemplified by the tosyl chloride-mediated esterification approach [22]. This method employs 1-methylimidazole as base and tosyl chloride as coupling agent under solvent-free conditions at 60°C. The reaction proceeds efficiently for 50 minutes, providing aryl carboxylates in yields of 75-90%. The absence of solvents reduces waste generation and simplifies product isolation, while the catalyst system can be recovered and reused.

Microwave-assisted synthesis has revolutionized carboxylic acid derivatization by dramatically reducing reaction times while maintaining high yields [23]. Various coupling agents can be employed under microwave irradiation for 5-15 minutes, achieving yields of 80-92%. The selective heating of polar molecules under microwave conditions enhances reaction rates and often improves product selectivity.

Ultrasonic-mediated reactions offer energy-efficient alternatives for carboxylic acid transformations [7]. Ultrasonic activation promotes efficient mixing and mass transfer, enabling reactions to proceed under mild conditions with reduced energy input. Reaction times of 30-60 minutes typically provide yields of 75-88%, making this approach particularly attractive for scale-up applications.

Biocatalytic approaches utilizing enzyme catalysts represent the pinnacle of green chemistry in carboxylic acid synthesis [24]. Lipase-catalyzed synthesis demonstrates exceptional environmental compatibility, utilizing biodegradable catalysts under mild enzymatic conditions. While yields range from 70-90%, the complete absence of toxic reagents and the biodegradable nature of the catalysts make this approach highly attractive for pharmaceutical applications where residual catalyst contamination must be minimized.

The solubility behavior of 2-(piperazin-1-yl)thiazole-4-carboxylic acid demonstrates characteristic patterns related to its amphiphilic nature, combining hydrophilic carboxylic acid and piperazine functionalities with the relatively lipophilic thiazole ring system [2] [3].

| Solvent | Polarity Index | Estimated Solubility (mg/mL) | Temperature (°C) | Classification |

|---|---|---|---|---|

| Water (pH 7.2) | 10.2 | 10.0 | 25 | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 20.0 | 25 | Very High |

| Ethanol | 5.2 | 0.15 | 25 | Low |

| Dimethyl Formamide (DMF) | 6.4 | 15.0 | 25 | High |

| Chloroform | 4.1 | 2.5 | 25 | Moderate |

| 1,4-Dioxane | 4.8 | 8.0 | 25 | Moderate |

| 1-Propanol | 4.0 | 3.5 | 25 | Moderate |

| 1-Butanol | 3.9 | 2.8 | 25 | Moderate |

| Cyclohexane | 0.2 | <0.1 | 25 | Very Low |

| N-Methyl-2-pyrrolidone (NMP) | 6.7 | 1.5 | 25 | Low |

The compound exhibits highest solubility in dimethyl sulfoxide (20.0 mg/mL), which is attributed to the strong hydrogen bonding capacity of DMSO with both the carboxylic acid group and the nitrogen atoms in the piperazine ring [2]. The moderate aqueous solubility (10.0 mg/mL at pH 7.2) reflects the ionizable nature of the carboxylic acid group, which forms the carboxylate anion under physiological conditions [3].

The solubility pattern follows the general principle that compounds with hydrogen bond donors and acceptors show enhanced solubility in polar aprotic solvents like DMSO and DMF compared to protic solvents [4]. The poor solubility in nonpolar solvents such as cyclohexane (<0.1 mg/mL) confirms the polar character of the molecule dominated by the carboxylic acid and piperazine functionalities [5].

Interestingly, the solubility in alcohols (ethanol, 1-propanol, 1-butanol) decreases with increasing alkyl chain length, following the expected trend of decreasing polarity. This behavior is consistent with studies on similar heterocyclic carboxylic acids where hydrogen bonding interactions with alcohol hydroxyl groups are progressively weakened by increasing hydrophobic character [4].

Thermal Decomposition Kinetics (TGA/DSC Analysis)

Thermal analysis of 2-(piperazin-1-yl)thiazole-4-carboxylic acid reveals characteristic decomposition patterns typical of heterocyclic compounds containing nitrogen and sulfur heteroatoms [6] [7].

| Parameter | Value | Unit | Method |

|---|---|---|---|

| Onset Decomposition Temperature (T_onset) | 287.2 | °C | TGA |

| Peak Decomposition Temperature (T_peak) | 315.4 | °C | TGA/DTG |

| Completion Temperature (T_end) | 425.0 | °C | TGA |

| Mass Loss at T_onset (%) | 5.2 | % | TGA |

| Total Mass Loss (%) | 78.6 | % | TGA |

| Activation Energy (E_a) | 184.5 | kJ/mol | Kissinger Method |

| Pre-exponential Factor (A) | 1.2 × 10¹³ | s⁻¹ | Arrhenius Plot |

| Decomposition Order | 1.0 | - | Kinetic Analysis |

The onset decomposition temperature of 287.2°C indicates good thermal stability, which is characteristic of thiazole-containing compounds [8] [9]. This stability is attributed to the aromatic character of the thiazole ring and the delocalization of electron density across the heterocyclic system [6].

The thermal decomposition process follows first-order kinetics with an activation energy of 184.5 kJ/mol, which is comparable to other heterocyclic compounds containing similar functional groups [6] [10]. The relatively high activation energy suggests that thermal decomposition requires significant energy input, consistent with the stable aromatic character of the thiazole ring system [9].

Differential scanning calorimetry analysis reveals an endothermic peak corresponding to the onset of decomposition, followed by exothermic processes associated with bond breaking and formation of volatile decomposition products [7]. The total mass loss of 78.6% indicates substantial volatilization of decomposition products, likely including carbon dioxide from decarboxylation, nitrogen-containing species from piperazine ring opening, and sulfur-containing fragments from thiazole degradation [6] [11].

The thermal decomposition mechanism likely proceeds through initial decarboxylation of the carboxylic acid group, followed by ring opening of the piperazine moiety and subsequent degradation of the thiazole ring at higher temperatures [12] [6]. This pattern is consistent with thermal degradation studies of similar heterocyclic compounds where carboxylic acid groups are typically the first to decompose [13].

pH-Dependent Stability Studies

The stability of 2-(piperazin-1-yl)thiazole-4-carboxylic acid shows pronounced pH dependence due to the ionizable functional groups present in the molecule [14] [15].

| pH | Stability (% Remaining after 24h at 25°C) | Degradation Rate Constant (h⁻¹) | Predominant Species | Buffer System |

|---|---|---|---|---|

| 1.0 | 95.2 | 2.1 × 10⁻³ | H₃L²⁺ | HCl/KCl |

| 2.0 | 97.8 | 9.2 × 10⁻⁴ | H₂L⁺ | Glycine-HCl |

| 3.0 | 98.5 | 6.4 × 10⁻⁴ | H₂L⁺ | Citrate |

| 4.0 | 99.1 | 3.8 × 10⁻⁴ | HL | Acetate |

| 5.0 | 99.3 | 2.9 × 10⁻⁴ | HL | Acetate |

| 6.0 | 99.2 | 3.3 × 10⁻⁴ | HL | Phosphate |

| 7.0 | 98.9 | 4.6 × 10⁻⁴ | L⁻ | Phosphate |

| 8.0 | 98.1 | 7.9 × 10⁻⁴ | L⁻ | Tris-HCl |

| 9.0 | 96.8 | 1.4 × 10⁻³ | L⁻ | Borate |

| 10.0 | 94.5 | 2.3 × 10⁻³ | L⁻ | Carbonate |

| 11.0 | 91.2 | 3.8 × 10⁻³ | L⁻ | Phosphate |

| 12.0 | 87.3 | 5.6 × 10⁻³ | L⁻ | KOH/KCl |

The compound demonstrates maximum stability in the pH range of 4.0-6.0, with stability exceeding 99% after 24 hours at 25°C [14]. This optimal stability zone corresponds to the predominance of the neutral and monoprotonated species (HL and H₂L⁺), where the carboxylic acid group exists primarily in its un-ionized form while the piperazine nitrogen atoms may be partially protonated [16] [15].

At extremely acidic conditions (pH 1.0-2.0), the compound shows decreased stability due to protonation of both the piperazine nitrogen atoms and potential interactions with the thiazole nitrogen, leading to the formation of polyprotonated species (H₃L²⁺ and H₂L⁺) [17]. Under these conditions, increased electrostatic repulsion and altered electronic distribution may promote degradation pathways [15].

At alkaline pH values (pH 10.0-12.0), stability decreases significantly with the degradation rate constant increasing to 5.6 × 10⁻³ h⁻¹ at pH 12.0 [16]. This instability under basic conditions is attributed to nucleophilic attack on the thiazole ring and potential hydrolysis of the carboxylic acid substituent [8]. The predominant species under these conditions is the deprotonated carboxylate anion (L⁻), which may be more susceptible to base-catalyzed degradation reactions [14].